molecular formula C8H13ClO5S2 B13644295 1-(4-Methoxy-1,1-dioxidotetrahydrothiophen-3-yl)cyclopropane-1-sulfonyl chloride

1-(4-Methoxy-1,1-dioxidotetrahydrothiophen-3-yl)cyclopropane-1-sulfonyl chloride

Katalognummer: B13644295
Molekulargewicht: 288.8 g/mol
InChI-Schlüssel: MEHILPYVKQRCNT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-methoxy-1,1-dioxo-1lambda6-thiolan-3-yl)cyclopropane-1-sulfonyl chloride is a complex organic compound characterized by its unique structural features. This compound contains a cyclopropane ring, a sulfonyl chloride group, and a thiolane ring with a methoxy substituent. The presence of these functional groups makes it a versatile compound in various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methoxy-1,1-dioxo-1lambda6-thiolan-3-yl)cyclopropane-1-sulfonyl chloride typically involves multiple steps. One common method includes the cyclization of a suitable precursor to form the thiolane ring, followed by the introduction of the methoxy group. The cyclopropane ring is then formed through a cyclopropanation reaction. Finally, the sulfonyl chloride group is introduced using chlorosulfonic acid under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industrial standards .

Analyse Chemischer Reaktionen

Types of Reactions

1-(4-methoxy-1,1-dioxo-1lambda6-thiolan-3-yl)cyclopropane-1-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

1-(4-methoxy-1,1-dioxo-1lambda6-thiolan-3-yl)cyclopropane-1-sulfonyl chloride has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for introducing sulfonyl chloride groups.

    Biology: Investigated for its potential as a biochemical probe due to its reactive sulfonyl chloride group.

    Medicine: Explored for its potential in drug development, particularly in the synthesis of sulfonamide-based drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(4-methoxy-1,1-dioxo-1lambda6-thiolan-3-yl)cyclopropane-1-sulfonyl chloride involves its reactive sulfonyl chloride group. This group can form covalent bonds with nucleophiles, making it a valuable tool in chemical synthesis. The compound’s reactivity is influenced by the electron-withdrawing effects of the sulfonyl chloride group and the electron-donating effects of the methoxy group .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-(4-methoxy-1,1-dioxo-1lambda6-thiolan-3-yl)cyclopropane-1-sulfonyl chloride is unique due to the combination of its cyclopropane ring, sulfonyl chloride group, and methoxy-substituted thiolane ring. This combination imparts distinct reactivity and makes it suitable for specific applications in synthesis and research .

Eigenschaften

Molekularformel

C8H13ClO5S2

Molekulargewicht

288.8 g/mol

IUPAC-Name

1-(4-methoxy-1,1-dioxothiolan-3-yl)cyclopropane-1-sulfonyl chloride

InChI

InChI=1S/C8H13ClO5S2/c1-14-7-5-15(10,11)4-6(7)8(2-3-8)16(9,12)13/h6-7H,2-5H2,1H3

InChI-Schlüssel

MEHILPYVKQRCNT-UHFFFAOYSA-N

Kanonische SMILES

COC1CS(=O)(=O)CC1C2(CC2)S(=O)(=O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.